molecular formula C15H28N2O3S B12357380 (S)-tert-Butyl 4-(((tert-butylsulfinyl)imino)methyl)piperidine-1-carboxylate

(S)-tert-Butyl 4-(((tert-butylsulfinyl)imino)methyl)piperidine-1-carboxylate

Cat. No.: B12357380
M. Wt: 316.5 g/mol
InChI Key: OSFSLHGOXVVNSS-LFIBNONCSA-N
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Description

(S)-tert-Butyl 4-(((tert-butylsulfinyl)imino)methyl)piperidine-1-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in pharmaceuticals and organic synthesis. This compound, in particular, is characterized by the presence of a piperidine ring, a tert-butylsulfinyl group, and a tert-butyl ester group, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 4-(((tert-butylsulfinyl)imino)methyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butylsulfinyl imine. The reaction is carried out under controlled conditions, often in the presence of a base such as potassium carbonate, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their subsequent reactions to form the final product. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy ensures the purity and quality of the compound .

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 4-(((tert-butylsulfinyl)imino)methyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted piperidine derivatives, which can be further utilized in various chemical and pharmaceutical applications .

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 4-(((tert-butylsulfinyl)imino)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes. The presence of the sulfinyl group allows it to form reversible covalent bonds with target proteins, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (S)-tert-Butyl 4-(((tert-butylsulfinyl)imino)methyl)piperidine-1-carboxylate lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both tert-butyl and sulfinyl groups makes it a valuable intermediate in synthetic chemistry and pharmaceutical research .

Properties

Molecular Formula

C15H28N2O3S

Molecular Weight

316.5 g/mol

IUPAC Name

tert-butyl 4-[(E)-tert-butylsulfinyliminomethyl]piperidine-1-carboxylate

InChI

InChI=1S/C15H28N2O3S/c1-14(2,3)20-13(18)17-9-7-12(8-10-17)11-16-21(19)15(4,5)6/h11-12H,7-10H2,1-6H3/b16-11+

InChI Key

OSFSLHGOXVVNSS-LFIBNONCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC(CC1)/C=N/S(=O)C(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C=NS(=O)C(C)(C)C

Origin of Product

United States

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